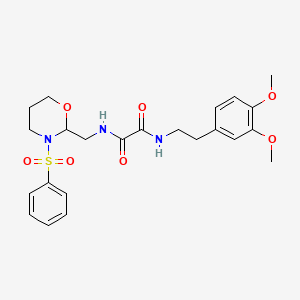

![molecular formula C15H14N4O2S2 B2978268 2-((6-甲基-2-氧代-1,2-二氢嘧啶-4-基)硫代)-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺 CAS No. 905693-61-0](/img/structure/B2978268.png)

2-((6-甲基-2-氧代-1,2-二氢嘧啶-4-基)硫代)-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺

货号 B2978268

CAS 编号:

905693-61-0

分子量: 346.42

InChI 键: UKNBCSRXKKYUKX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a chemical compound that has been used in the development of supramolecular hybrid hydrogels . These hydrogels have a wide array of dynamic physical properties and have been used to enhance in vivo stem cell retention .

Synthesis Analysis

The synthesis of this compound involves the polymerization of bioactive gelatin methacrylate (GelMA) with 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) to generate a hybrid branched copolymer . This process is facilitated by the use of a reversible addition–fragmentation chain transfer (RAFT) copolymerization .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl group and a 6-methylbenzo[d]thiazol-2-yl group. These groups are connected by a thio and an acetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the formation of quadruple hydrogen bonds and thermo-triggered hydrophobic interactions . These reactions lead to the formation of dynamic hydrogels that can modulate transplanted cell retention .Physical And Chemical Properties Analysis

The physical and chemical properties of the hydrogels formed by this compound are finely tunable by changing the hydrogel formulation . These hydrogels are biodegradable, self-healing, thermo-reversible, and injectable . They also possess high deformability under both tensile and compressive stress and strong recoverability upon removal of stress .科学研究应用

杂环化合物的合成

- 该化合物用于杂环化合物的合成,特别是稠合的噻唑并[3,2-a]嘧啶酮。这个过程涉及使用 N-芳基-2-氯乙酰胺作为亲电构件,导致环合的噻唑并[3,2-a]嘧啶酮产物的形成 (Janardhan 等,2014)。

抗肿瘤活性

- 它已被用于创建在抗肿瘤应用中显示出潜力的衍生物。这些衍生物包括噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环,在针对各种癌细胞系的体外抗增殖活性中显示出有希望的抑制作用 (Shams 等,2010)。

抗菌作用

- 该化合物的新的衍生物已被合成并检查了它们对一系列病原体的抗菌活性,包括细菌、酵母和丝状真菌物种。这些衍生物显示出相当的抗菌作用 (Cankilic & Yurttaş, 2017)。

结构研究

- 该化合物衍生物的晶体结构已被分析,以了解其构象和分子内相互作用。此类研究提供了对其反应性和潜在生物应用的结构基础的见解 (Subasri 等,2016)。

经典和非经典类似物的合成

- 它参与了经典和非经典 2-氨基-4-氧代-6-苄基噻吩并[2,3-d]嘧啶的合成,这些化合物被研究作为潜在的胸苷酸合成酶抑制剂,这在抗肿瘤剂的开发中至关重要 (Gangjee 等,2004)。

体外细胞毒活性

- 某些衍生物已被合成并针对各种癌细胞系进行了体外细胞毒活性测试,显示出作为抗癌剂的潜力 (Al-Sanea 等,2020)。

抗菌活性

- 一些含有该化合物的新型吡啶基/喹唑啉基/氮杂环丁基/噻唑烷基三唑已被合成并针对几种细菌菌株测试了抗菌活性 (Singh 等,2010)。

未来方向

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-8-3-4-10-11(5-8)23-15(17-10)18-12(20)7-22-13-6-9(2)16-14(21)19-13/h3-6H,7H2,1-2H3,(H,16,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNBCSRXKKYUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)NC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

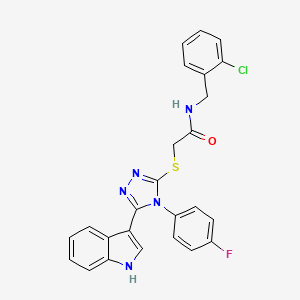

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)

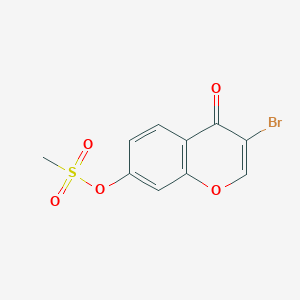

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide](/img/structure/B2978193.png)

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)

![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)

![(6-Methoxy-1H-indol-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2978198.png)

![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)

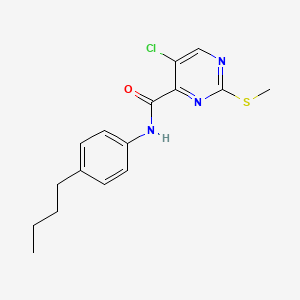

![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)